molecular formula C9H11ClO2 B13943695 2-Chloro-4-methoxy-5-methylbenzyl alcohol

2-Chloro-4-methoxy-5-methylbenzyl alcohol

Cat. No.: B13943695
M. Wt: 186.63 g/mol
InChI Key: SHUSYAUQGXPDLN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methylbenzyl alcohol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-5-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.

Another method involves the methylation of 2-chloro-4-methoxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at reflux temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-4-methoxy-5-methylbenzaldehyde or 2-Chloro-4-methoxy-5-methylbenzoic acid.

    Reduction: this compound.

    Substitution: 2-Amino-4-methoxy-5-methylbenzyl alcohol or 2-Thio-4-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

2-Chloro-4-methoxy-5-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.

Comparison with Similar Compounds

2-Chloro-4-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:

    4-Chloro-2-methoxybenzyl alcohol: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methoxybenzyl alcohol: Lacks both the chlorine and methyl groups, resulting in different chemical properties and applications.

    5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an alcohol group, leading to different reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(2-chloro-4-methoxy-5-methylphenyl)methanol

InChI

InChI=1S/C9H11ClO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-4,11H,5H2,1-2H3

InChI Key

SHUSYAUQGXPDLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)CO

Origin of Product

United States

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